1,1,2,2-Tetrachlorocyclohexane
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Overview
Description
1,1,2,2-Tetrachlorocyclohexane is an organic compound with the molecular formula C6H8Cl4 It is a chlorinated derivative of cyclohexane, characterized by the presence of four chlorine atoms attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrachlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrafluorocyclohexane.
Reduction: Formation of compounds like 1,1,2-trichlorocyclohexane.
Oxidation: Formation of compounds like 1,1,2,2-tetrachlorocyclohexanone.
Scientific Research Applications
1,1,2,2-Tetrachlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrachlorocyclohexane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to changes in cellular function and potentially toxic effects. The pathways involved include cytochrome P450-mediated oxidation and conjugation reactions.
Comparison with Similar Compounds
1,1,2,2-Tetrachlorocyclohexane can be compared with other chlorinated cyclohexane derivatives:
1,1,2-Trichlorocyclohexane: Contains one less chlorine atom and exhibits different reactivity and applications.
1,1,2,3-Tetrachlorocyclohexane: Has a different chlorine substitution pattern, leading to variations in chemical behavior.
1,1,2,2-Tetrachlorocyclopentane: A similar compound with a five-membered ring, showing distinct chemical properties.
Properties
CAS No. |
61580-81-2 |
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Molecular Formula |
C6H8Cl4 |
Molecular Weight |
221.9 g/mol |
IUPAC Name |
1,1,2,2-tetrachlorocyclohexane |
InChI |
InChI=1S/C6H8Cl4/c7-5(8)3-1-2-4-6(5,9)10/h1-4H2 |
InChI Key |
CVTKPHKRKFDAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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